Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
Overview
Description
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Mechanism of Action
Target of Action
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride, also known as Methylphenidate, primarily targets the central nervous system . It acts on the dopamine and norepinephrine neurotransmitters, increasing their presence in the extraneuronal space . This compound is used most commonly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and for narcolepsy .
Mode of Action
It has been shown to act as a norepinephrine and dopamine reuptake inhibitor (ndri), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . There is a dose-related effect of psychostimulants on receptor stimulation, where higher doses increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain, which can result in impaired cognition and locomotor-activating effects .
Biochemical Pathways
It is known that the compound affects the dopaminergic and noradrenergic systems, which play crucial roles in attention, motivation, and reward processes .
Pharmacokinetics
this compound is rapidly and extensively absorbed from the tablets following oral administration . Due to extensive first-pass metabolism, its bioavailability is low (approximately 30%), and large individual differences exist . The pharmacokinetic half-life of the compound is 2 to 3 hours .
Result of Action
The action of this compound results in increased cognitive function, including sustained attention and working memory . It also reduces movement and impulsivity . These effects make it an effective treatment for conditions like ADHD .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary significantly among individuals, and factors such as age, overall health, and other individual characteristics can influence its action .
Biochemical Analysis
Biochemical Properties
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase. This interaction facilitates the conversion of proline to pyrroline-5-carboxylate, which is a crucial step in the proline degradation pathway . Additionally, it may interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving proline metabolism. This compound can modulate gene expression related to amino acid transport and metabolism . Furthermore, it impacts cellular metabolism by altering the levels of metabolites involved in the proline degradation pathway . These effects can lead to changes in cell function, including alterations in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific enzymes and proteins. It acts as a substrate for proline dehydrogenase, facilitating the conversion of proline to pyrroline-5-carboxylate . This interaction is crucial for the regulation of proline metabolism. Additionally, it may inhibit or activate other enzymes involved in amino acid metabolism, leading to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2s)-2-methylpyrrolidine-2-carboxylate
- Ethyl (2s)-2-methylpyrrolidine-2-carboxylate
- Methyl (2s)-2-ethylpyrrolidine-2-carboxylate
Uniqueness
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWAVUCBMJUPK-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220060-08-2 | |
Record name | Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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